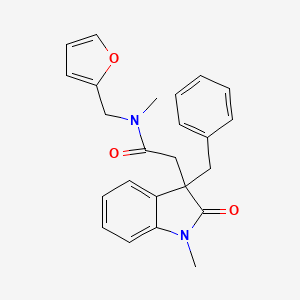![molecular formula C11H12ClF3N2O3 B5450436 4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5450436.png)
4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine” is a complex organic molecule. It contains a chloroisoxazole group, which is a type of heterocyclic compound that contains a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a propanoyl group and a trifluoromethyl group attached to a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a trifluoromethyl group (-CF3). The molecule also contains a propanoyl group (-C3H5O-) attached to a chloroisoxazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions under which the reactions are carried out. The presence of various functional groups in the molecule, such as the chloroisoxazole, propanoyl, and trifluoromethyl groups, suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloroisoxazole, propanoyl, and trifluoromethyl groups could influence properties such as the compound’s solubility, stability, and reactivity .作用機序
将来の方向性
特性
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-1-[2-(trifluoromethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O3/c12-9-5-7(20-16-9)1-2-10(18)17-3-4-19-8(6-17)11(13,14)15/h5,8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBRXJHRPGCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC(=NO2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5450354.png)
![N-(2-FLUOROPHENYL)-N-[1,2,5]OXADIAZOLO[3,4-E][1,2,3,4]TETRAAZOLO[1,5-A]PYRAZIN-5-YLAMINE](/img/structure/B5450359.png)

![2-(4-methoxybenzyl)-6-(2,4,5-trimethylbenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5450376.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5450382.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5450390.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5450404.png)
![ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5450421.png)
![1-({6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B5450423.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5450431.png)
![pyridin-2-yl{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanone](/img/structure/B5450432.png)

![N-(2-ethyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5450450.png)
![N-(3-methoxyphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5450466.png)
